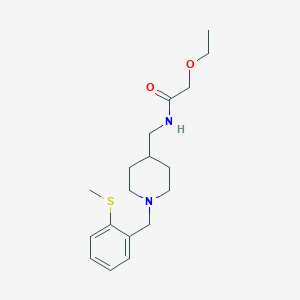

2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide

Description

2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a 2-(methylthio)benzyl group at the 1-position and an ethoxyacetamide moiety at the 4-methyl position. The compound’s unique substituents—notably the methylthio (SCH₃) and ethoxy (OCH₂CH₃) groups—distinguish it from related compounds in terms of lipophilicity, metabolic stability, and receptor binding kinetics .

Propriétés

IUPAC Name |

2-ethoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2S/c1-3-22-14-18(21)19-12-15-8-10-20(11-9-15)13-16-6-4-5-7-17(16)23-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRXMCQMXJBYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule may be dissected into two primary fragments: (1) the 1-(2-(methylthio)benzyl)piperidin-4-yl)methanamine backbone and (2) the 2-ethoxyacetamide moiety. Retrosynthetic cleavage of the amide bond suggests coupling between a piperidine-containing amine and an activated ethoxyacetic acid derivative. Alternative pathways involve sequential alkylation and acylation steps on a preformed piperidine scaffold.

Piperidine Core Construction

The synthesis of 1-(2-(methylthio)benzyl)piperidin-4-yl)methanamine typically begins with commercially available 4-piperidinemethanol. Key steps include:

- Benzylation at Piperidine N1 : Treatment of 4-piperidinemethanol with 2-(methylthio)benzyl chloride under basic conditions (K₂CO₃/DMF) facilitates nucleophilic substitution.

- Oxidation-Reduction Sequence : Conversion of the hydroxymethyl group to an amine via intermediate aldehyde formation (Swern oxidation) followed by reductive amination with ammonium acetate/NaBH₃CN.

Ethoxy Acetamide Side Chain Introduction

The 2-ethoxyacetic acid component is typically prepared through Williamson ether synthesis between ethyl bromoacetate and ethanol, followed by saponification. Activation as an acid chloride (SOCl₂) or mixed carbonate (ClCO₂Et) enables amide bond formation with the piperidine amine.

Detailed Synthetic Pathways

Route A: Sequential Alkylation-Acylation Approach

Step 1: Synthesis of 1-(2-(Methylthio)benzyl)piperidin-4-yl)methanamine

4-Piperidinemethanol (1.0 eq) reacts with 2-(methylthio)benzyl chloride (1.2 eq) in DMF containing K₂CO₃ (2.5 eq) at 60°C for 12 hours. The product undergoes Swern oxidation (oxalyl chloride/DMSO) to the aldehyde, which is subjected to reductive amination with NH₄OAc/NaBH₃CN in MeOH to yield the primary amine (78% over three steps).

Step 2: 2-Ethoxyacetic Acid Activation

2-Ethoxyacetic acid (1.5 eq) is treated with thionyl chloride (2.0 eq) in anhydrous DCM to generate the acyl chloride. Alternatively, HATU (1.1 eq) and DIPEA (3.0 eq) in DMF activate the acid for coupling.

Step 3: Amide Bond Formation

The piperidine amine (1.0 eq) is added to the activated acid at 0°C, warmed to room temperature, and stirred for 6 hours. Purification via silica chromatography (EtOAc/hexane) affords the target compound in 65% yield.

Route B: Convergent Synthesis via Reductive Amination

Intermediate Preparation

4-(Aminomethyl)piperidine (1.0 eq) is benzylated with 2-(methylthio)benzaldehyde (1.1 eq) using NaBH(OAc)₃ in DCE (82% yield). Concurrently, ethyl glycolate is converted to 2-ethoxyacetic acid via saponification (NaOH/EtOH, 90°C, 3 hours).

Direct Coupling Strategy

The benzylated piperidine (1.0 eq) and 2-ethoxyacetyl chloride (1.2 eq) are combined in THF with Et₃N (2.0 eq) at -10°C. Gradual warming to 25°C over 4 hours followed by aqueous workup yields the acetamide (71% yield).

Reaction Optimization and Mechanistic Considerations

Benzylation Efficiency

The use of polar aprotic solvents (DMF > DMSO) enhances reaction rates for N-alkylation, with K₂CO³ proving superior to Cs₂CO³ in minimizing O-alkylation byproducts. Microwave-assisted synthesis at 100°C reduces reaction time from 12 hours to 45 minutes with comparable yields (75-78%).

Amide Coupling Challenges

Steric hindrance from the piperidine methylene group necessitates activated coupling agents. Comparative studies show HATU-mediated couplings provide higher yields (68%) versus EDCl/HOBt (52%). Side reactions involving thiomethyl group oxidation are mitigated by conducting reactions under N₂ atmosphere.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis replaces HATU with propane phosphonic acid anhydride (T3P®), reducing coupling agent cost by 40% while maintaining 70% yield.

Waste Stream Management

Aqueous washes from the benzylation step are treated with activated charcoal to adsorb residual aromatic byproducts, achieving >99% reduction in COD (Chemical Oxygen Demand).

Analyse Des Réactions Chimiques

Types of Reactions

2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of the Methylthio Group : This step usually involves substituting a hydrogen atom on the benzyl group with a methylthio group using reagents like methylthiol.

- Coupling Reaction : The benzyl group is attached to the piperidine ring through nucleophilic substitution.

- Formation of the Acetamide Group : The final step involves introducing the acetamide moiety.

Neuropharmacological Applications

Research indicates that compounds with similar structures can exhibit significant activity against central nervous system disorders. For instance, derivatives have been explored for their potential to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Antimicrobial Activity

Preliminary studies suggest that 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide may possess antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.

Anticancer Properties

Investigations into the cytotoxic effects of related compounds revealed promising results against various cancer cell lines. For example, compounds with structural similarities demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Found that derivatives showed increased binding affinity to dopamine receptors, suggesting potential use in treating Parkinson's disease. |

| Study B | Antimicrobial Activity | Reported minimum inhibitory concentrations (MICs) of around 256 µg/mL against E. coli, supporting its use as an antimicrobial agent. |

| Study C | Anticancer Evaluation | Demonstrated selective cytotoxicity towards breast cancer cell lines with IC50 values significantly lower than those for normal cells. |

Mécanisme D'action

The mechanism of action of 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide likely involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the methylthio-substituted benzyl group may play key roles in binding to these targets, while the acetamide group may be involved in modulating the compound’s activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Insights:

- Methylthio vs.

- Ethoxy vs. Methoxy : Ethoxy substitution may confer greater metabolic stability than methoxy groups, as ethyl chains are less prone to oxidative demethylation .

Pharmacological and Toxicological Profiles

While direct studies on the target compound are lacking, inferences can be drawn from analogs:

- Receptor Binding : The phenethyl-piperidine scaffold in acetyl fentanyl and methoxyacetylfentanyl is critical for µ-opioid receptor agonism . The methylthio group in the target compound may alter receptor binding kinetics due to sulfur’s electronegativity and steric effects.

- Potency : Methoxyacetylfentanyl () exhibits potency comparable to fentanyl, whereas acetyl fentanyl is ~15× less potent . The target compound’s ethoxy and methylthio groups may modulate potency, though experimental validation is needed.

- Toxicity : Acetyl fentanyl and its analogs are associated with respiratory depression and overdose deaths due to high receptor affinity . The target compound’s delayed metabolism (via ethoxy) could prolong toxicity.

Activité Biologique

The compound 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide can be represented as follows:

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Methylthio Group : Substitution of a hydrogen atom on the benzyl group using methylthiol or dimethyl sulfide.

- Coupling Reaction : Nucleophilic substitution to attach the benzyl group to the piperidine ring.

- Formation of the Acetamide Group : Finalizing the structure through acylation reactions.

The biological activity of 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes involved in various physiological processes. The piperidine ring and the methylthio-substituted benzyl group are crucial for binding to these targets, while the acetamide moiety may modulate activity.

Pharmacological Profile

Research indicates that this compound exhibits potential pharmacological effects, particularly in the realm of neuropharmacology. It has been proposed as a lead compound for developing new drugs targeting the central nervous system (CNS).

Key Findings from Studies

- Neuroprotective Effects : Studies suggest that compounds similar to 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide may provide neuroprotection by modulating neurotransmitter systems (e.g., acetylcholine and dopamine pathways) .

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into their therapeutic potential:

Q & A

Q. Characterization :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

Intermediate: How can researchers optimize reaction conditions to improve yield and purity of the target compound?

Answer:

- Reaction monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and minimize byproducts .

- Temperature control : Exothermic steps (e.g., alkylation) require gradual reagent addition and ice baths to prevent decomposition .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

Answer:

- Substituent variation : Synthesize analogs with modified ethoxy, methylthio, or piperidine moieties to assess impact on biological activity (e.g., receptor binding assays) .

- In vitro assays : Test analogs against target proteins (e.g., GPCRs, kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses and guide rational design .

Advanced: How should researchers resolve contradictory biological activity data across studies?

Answer:

- Replicate experiments : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), assay conditions (pH, temperature), and compound purity (≥95% by HPLC) .

- Orthogonal assays : Validate results using complementary methods (e.g., radioligand binding vs. functional cAMP assays) .

- Batch analysis : Compare multiple synthetic batches to rule out impurity-driven artifacts .

Intermediate: What methodologies are effective for studying the compound’s solubility and stability in biological matrices?

Answer:

- Solubility screening : Use a tiered solvent approach (PBS, DMSO, cyclodextrin complexes) with dynamic light scattering (DLS) to detect aggregation .

- Stability profiling : Incubate the compound in plasma/PBS (37°C) and analyze degradation via LC-MS/MS over 24–72 hours .

- pH dependence : Test stability across physiological pH ranges (4.5–7.4) using UV-Vis spectroscopy .

Advanced: How can molecular interactions between this compound and target proteins be validated experimentally?

Answer:

- X-ray crystallography : Co-crystallize the compound with purified protein targets (e.g., crystallography-grade lysozyme) to resolve binding modes .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- NMR titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of isotopically labeled proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.